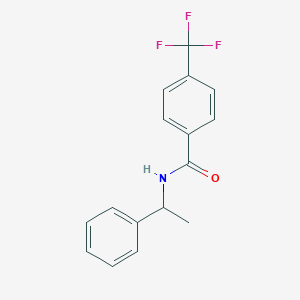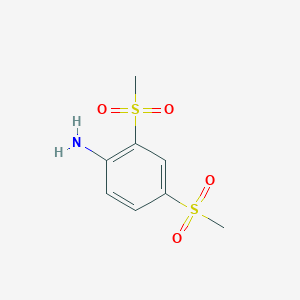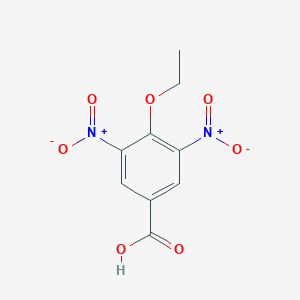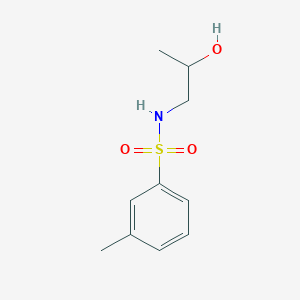
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, also known as PEBA, is a chemical compound that has been gaining attention in scientific research due to its potential pharmacological properties. PEBA is a member of the benzamide family, which has been known to exhibit a wide range of biological activities. In
科学的研究の応用
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antitumor agent. Studies have shown that N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. Additionally, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to induce apoptosis in cancer cells, indicating its potential as an antitumor agent.
作用機序
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide is believed to act through multiple pathways, including the inhibition of NF-κB signaling, the modulation of ion channels, and the activation of caspases. NF-κB signaling is a key pathway involved in the regulation of inflammation, and its inhibition by N-(1-phenylethyl)-4-(trifluoromethyl)benzamide may contribute to its anti-inflammatory effects. N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has also been shown to modulate TRPV1 and TRPA1 channels, which are involved in pain sensation. Finally, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to activate caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to exhibit a number of biochemical and physiological effects in animal models. Studies have shown that N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can reduce inflammation and pain, as well as induce apoptosis in cancer cells. Additionally, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to have antioxidant and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may pose challenges for researchers.
将来の方向性
There are several future directions for research on N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, including its potential use in the treatment of neurodegenerative diseases, its effects on the immune system, and its use as a tool for studying ion channels and caspase activation. Additionally, further studies are needed to determine the optimal dosage and administration routes for N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, as well as its potential side effects.
In conclusion, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide is a chemical compound that has shown potential in scientific research for its pharmacological properties. Its ability to act as an anti-inflammatory, analgesic, and antitumor agent, as well as its antioxidant and neuroprotective effects, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, optimal dosage, and potential side effects.
合成法
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can be synthesized through a multi-step process, starting from the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with N-(1-phenylethyl)amine in the presence of a base to form N-(1-phenylethyl)-4-(trifluoromethyl)benzamide.
特性
製品名 |
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC名 |
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-11(12-5-3-2-4-6-12)20-15(21)13-7-9-14(10-8-13)16(17,18)19/h2-11H,1H3,(H,20,21) |
InChIキー |
IURVPANQDZTYCD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)


![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)